

# Preliminary Studies on d-Atabrine Dihydrochloride Toxicity: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *d-Atabrine dihydrochloride*

Cat. No.: *B2782251*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes preliminary toxicity data for **d-Atabrine dihydrochloride** and its racemic mixture, quinacrine. The information is intended for research, scientific, and drug development professionals. It is not a substitute for comprehensive safety and toxicology studies.

## Introduction

**d-Atabrine dihydrochloride** is the dextrorotatory enantiomer of the antimalarial and antiprion agent quinacrine (also known as Atabrine)[1][2][3][4]. Understanding its toxicity profile is crucial for its potential therapeutic development. This guide provides a consolidated overview of preliminary toxicity studies, focusing on quantitative data, experimental methodologies, and associated signaling pathways. Due to a lack of extensive data specifically on the d-enantiomer, much of the available information is derived from studies on the racemic mixture, quinacrine dihydrochloride.

## Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for quinacrine, the racemic mixture containing d-Atabrine.

Table 1: Acute Toxicity Data for Quinacrine

Species	Route of Administration	LD50 (mg/kg)	Reference(s)
Mouse	Oral	1300	[5]
Rat	Oral	900	[6]

Table 2: Chronic Toxicity Data from a 2-Year Carcinogenicity Bioassay of Quinacrine in Rats

Dose Levels (mg/kg, intrauterine)	Key Observations	Reference(s)
10/10 (two doses)	Similar incidence of reproductive tract tumors compared to controls.	[7]
70/70 (two doses)	Increased incidence of uncommon tumors of the reproductive tract.	[7]
70/250-350 (two doses)	Significantly greater incidence of uncommon tumors of the reproductive tract compared to controls.	[7]
All dose levels	Acute toxicity was evident during the dosing period. Non-neoplastic findings were more common in treated animals than controls.	[7]

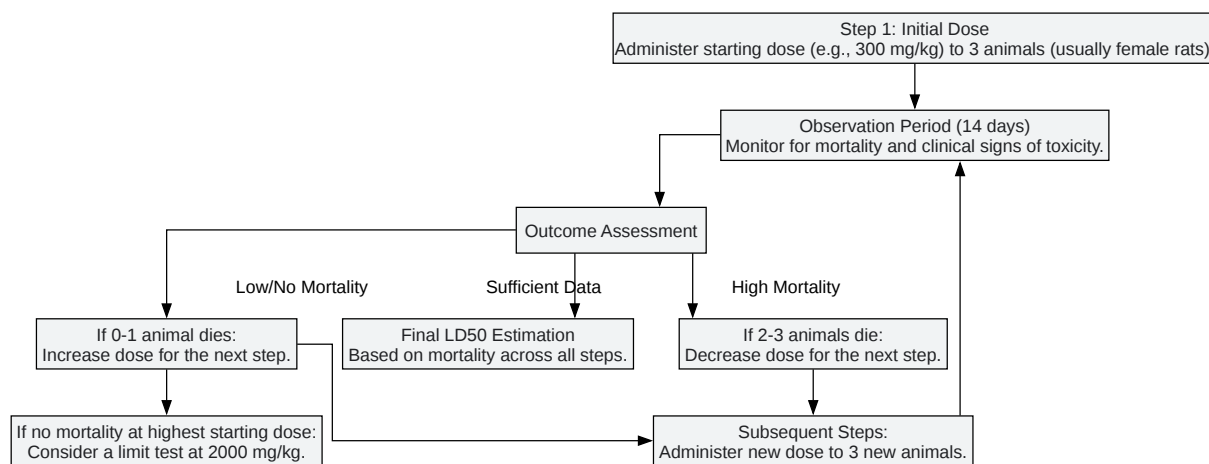
## Experimental Protocols

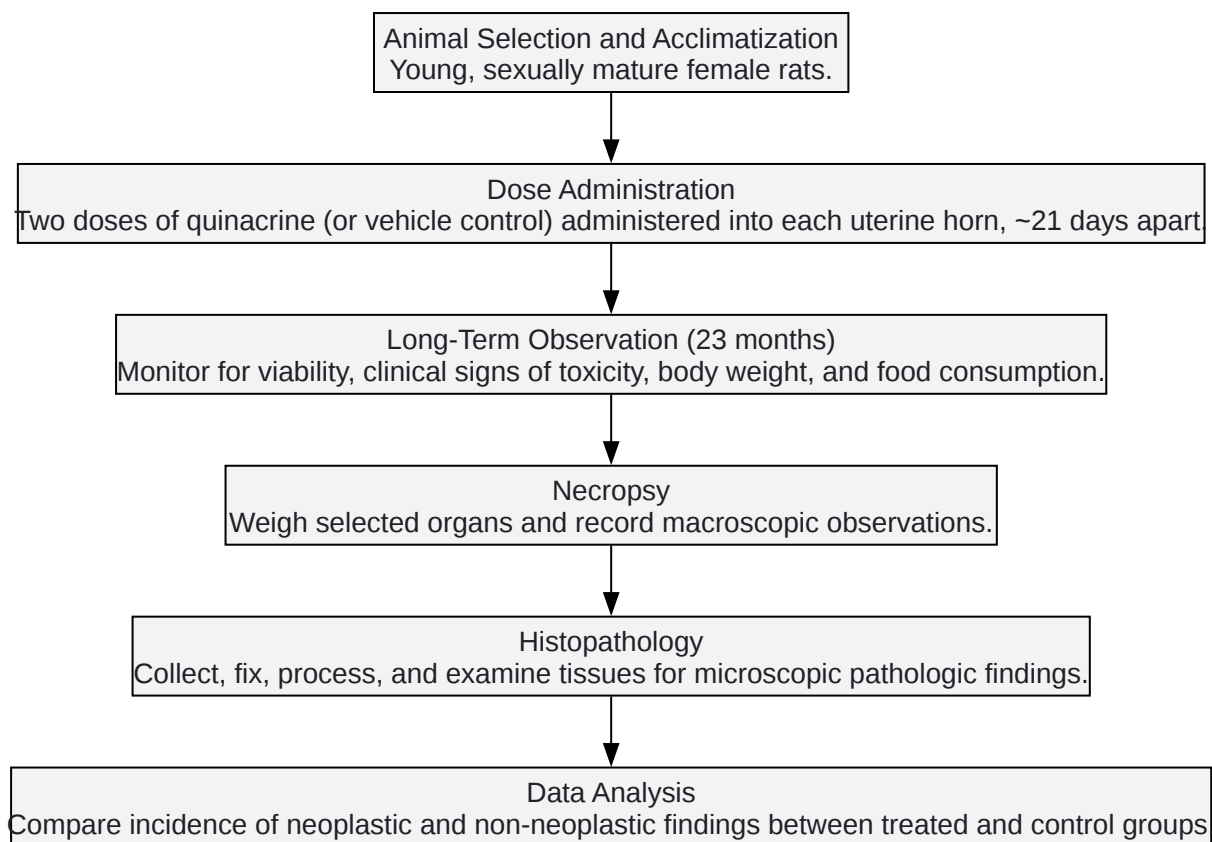
This section details the methodologies for key toxicological assessments, based on established guidelines and specific study descriptions.

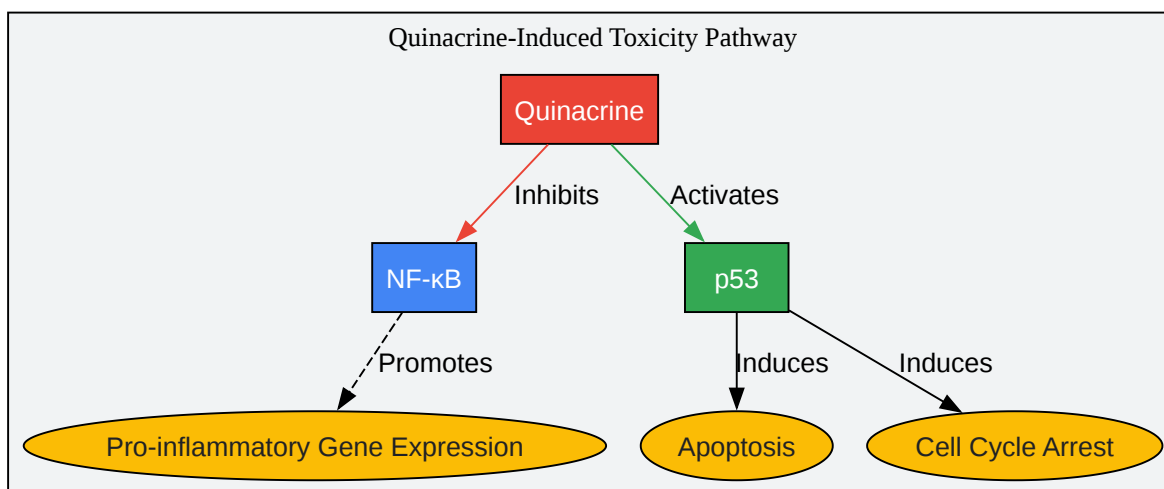
### Acute Oral Toxicity (LD50 Determination)

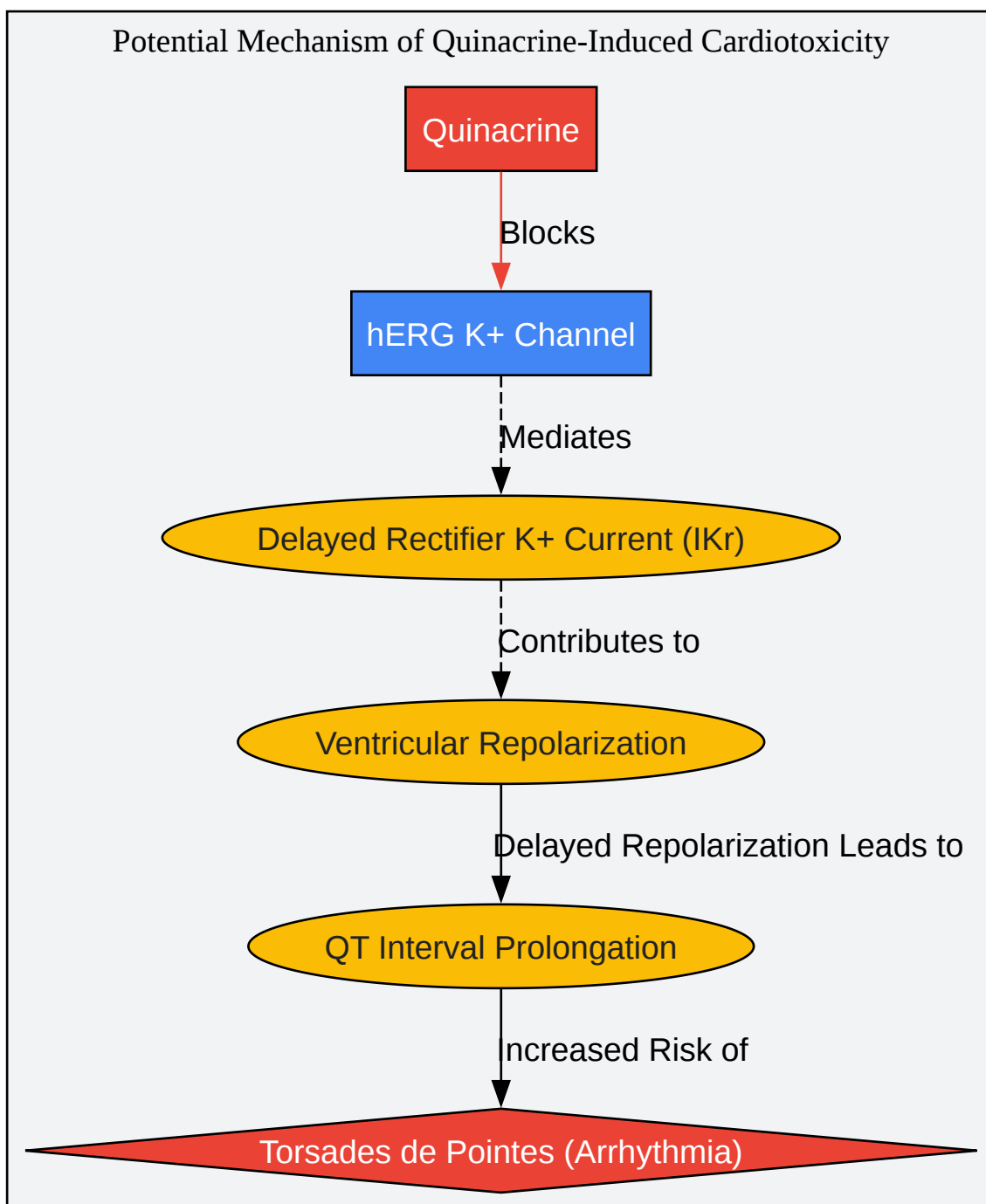
The determination of the median lethal dose (LD50) for a substance like **d-Atabrine dihydrochloride** would typically follow the OECD Guidelines for the Testing of Chemicals.

Workflow for Acute Oral Toxicity Testing (OECD TG 423)









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Address: 3281 E Guasti Rd

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